Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-carbamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
Tert-butyl 4-carbamoylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Applied in the production of agrochemicals and other specialty chemicals.
Safety and Hazards
The safety information for Tert-butyl 4-carbamoylpiperidine-1-carboxylate indicates that it has several hazard statements: H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are currently unknown .
Biochemical Pathways
Therefore, the downstream effects of these pathways are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-carbamoylpiperidine-1-carboxylate typically involves the introduction of a tert-butoxycarbonyl (Boc) group onto the piperidine ring. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 1-Boc-piperidine-4-carboxamide
- tert-Butyl 4-formylpiperidine-1-carboxylate
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
Uniqueness: Tert-butyl 4-carbamoylpiperidine-1-carboxylate is unique due to its specific combination of a Boc-protected piperidine ring and a carbamoyl group. This structure allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
tert-butyl 4-carbamoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFUWPUJUMZXBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370854 | |
Record name | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-48-6 | |
Record name | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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